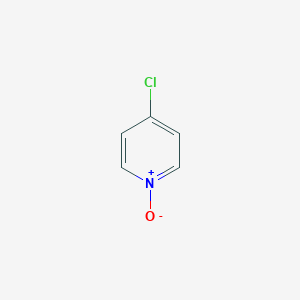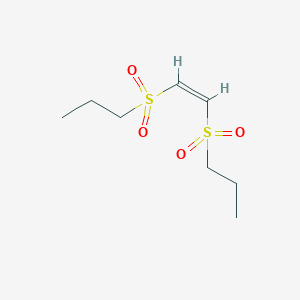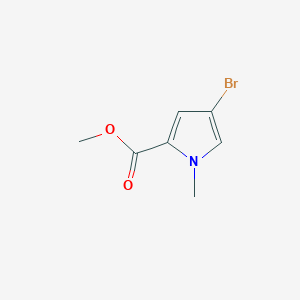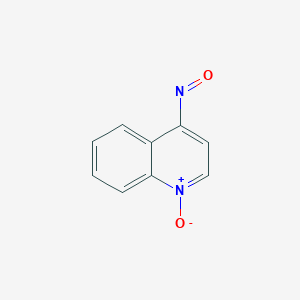
4-Chloropyridine N-oxide
Übersicht
Beschreibung
4-Chloropyridine N-oxide (4-CPN) is an important organic compound found in a variety of natural and synthetic products. It is a colorless and odorless solid, and is used in many scientific and industrial applications. 4-CPN is a versatile compound that is used in a wide range of applications, from synthetic organic chemistry to biochemistry. It is also used in drug synthesis, materials science, and other areas of research. This article will provide an overview of 4-CPN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wissenschaftliche Forschungsanwendungen
Molecular Torsional Motion Studies : Raghoottama, Soundararajan, and Ramakrishna (1989) investigated the molecular torsional motion in chloropyridine-N-oxides, including 4-Chloropyridine N-oxide, by studying chlorine-35 nuclear quadrupole resonance. They interpreted changes in frequencies due to the effects of the N+—O– group, offering insights into the molecular dynamics of these compounds (Raghoottama, Soundararajan, & Ramakrishna, 1989).
Structural Analysis : Chiang and Song (1983) determined the molecular structures of various pyridine-N-oxides, including 4-chloropyridine-N-oxide, using gas-phase electron diffraction. This research provides detailed structural parameters, contributing to the understanding of the molecular geometry of these compounds (Chiang & Song, 1983).
Chemical Reactivity Studies : Ōae and Ikura (1967) explored the reactivity of this compound with p-nitrobenzenesulfenyl chloride, identifying various reaction products and mechanisms. This research is significant for understanding the chemical behavior of pyridine N-oxides in reactions (Ōae & Ikura, 1967).
NMR Spectral and Theoretical Studies : Laihia et al. (2006) conducted 1H, 13C, and 15N NMR spectral and theoretical studies on methyl and alkylamino derivatives of 4-halopyridine N-oxides. Their findings, including insights into chemical shifts and tautomer stability, are valuable for understanding the electronic structure of these compounds (Laihia et al., 2006).
Substitution Reaction Rates : Coppens et al. (2010) measured the reaction rates of chloropyridine N-oxides, including this compound, with piperidine in methanol. Their findings contribute to the understanding of the reactivity sequence and effects in these compounds (Coppens, Declerck, Gillet, & Nasielski, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound forms complexes with uranyl chloride .
Mode of Action
It’s known that the compound interacts with its targets to form complexes . More research is needed to fully understand the interaction between 4-Chloropyridine N-oxide and its targets.
Biochemical Pathways
It’s used as an oxygen source in the preparation of certain complexes .
Result of Action
It’s known that the compound is used in the preparation of certain complexes .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
4-Chloropyridine N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the presence of the N-oxide group, which can form complexes with metalloporphyrins in living organisms . The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value, enhancing the antifungal activity of the compound .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules and potential enzyme inhibition or activation. It exerts its effects through binding interactions with biomolecules, leading to changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVRASYWYOFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041513 | |
| Record name | 4-Chloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-76-2 | |
| Record name | Pyridine, 4-chloro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3196UEB9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-chloropyridine N-oxide?
A1: this compound is an aromatic compound with a pyridine ring structure. It is characterized by the presence of a chlorine atom at the 4-position and an oxygen atom double-bonded to the nitrogen atom within the ring. While its exact molecular weight can be calculated based on its molecular formula (C5H4ClNO), spectroscopic data provides further structural insights. Studies have utilized techniques like vibrational spectroscopy, including infrared and Raman, to analyze the vibrational modes of this compound, aiding in the understanding of its molecular structure. [, ]
Q2: How does the structure of this compound influence its reactivity with nucleophiles?
A2: The presence of the electron-withdrawing N-oxide group and the chlorine atom significantly impacts the reactivity of this compound. These groups deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution. This activation is particularly pronounced at the 2- and 4- positions due to resonance stabilization of the negative charge in the transition state. This enhanced reactivity makes this compound a suitable substrate for nucleophilic substitution reactions, facilitating the synthesis of various substituted pyridine N-oxides. [, ]
Q3: Can you elaborate on the applications of this compound in coordination chemistry?
A3: this compound acts as a ligand in coordination chemistry, forming complexes with various metal ions, including copper(II). The electron-rich oxygen atom of the N-oxide group readily donates electrons to the metal center, forming a coordinate bond. Studies have investigated the magnetic and spectral properties of these copper(II) halide complexes, revealing intriguing phenomena like subnormal magnetic moments, indicative of magnetic interactions within the complex. [, ]
Q4: Are there any studies exploring the interaction of this compound with other organic molecules?
A4: Research has shown that this compound reacts with p-nitrobenzenesulfenyl chloride, leading to the formation of various products, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine. This reaction proceeds through a proposed mechanism involving the initial formation of a salt with a N-sulfenoxy bond, followed by homolytic cleavage to yield the final products. []
Q5: What is known about the stability and compatibility of this compound?
A5: While the provided research doesn't explicitly address the long-term stability or specific compatibility aspects of this compound, it's essential to consider its reactivity. As a reactive compound capable of undergoing nucleophilic substitutions, storage conditions should minimize exposure to moisture, heat, and strong nucleophiles to prevent degradation or unwanted reactions.
Q6: How does this compound compare to other pyridine N-oxides in terms of its reactivity?
A6: Comparing the reactivity of this compound with other positional isomers, such as 2-chloropyridine N-oxide and 3-chloropyridine N-oxide, highlights the influence of substituent position on reaction rates. Studies focusing on nucleophilic aromatic substitution with piperidine in methanol demonstrated that this compound exhibits higher reactivity than the 3-chloro isomer but lower than the 2-chloro isomer. These differences in reactivity can be attributed to the electronic effects (inductive and resonance) of the chlorine atom and the N-oxide group, along with solvation effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)






![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)



